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Abstract
5-Iodo-2-methylbenzonitrile has emerged as a highly versatile and strategically important

building block for synthetic chemists, particularly within the realms of medicinal chemistry and

materials science. Its unique trifunctional architecture—comprising a reactive iodine atom, a

sterically influential methyl group, and a synthetically malleable nitrile moiety—provides a

powerful platform for the construction of complex molecular frameworks. The iodine atom

serves as a key handle for a host of palladium-catalyzed cross-coupling reactions, enabling the

facile formation of carbon-carbon and carbon-heteroatom bonds. This guide offers an in-depth

exploration of the synthesis, properties, and reactivity of 5-Iodo-2-methylbenzonitrile. It

provides field-proven insights into its application in cornerstone synthetic transformations and

highlights its role in the development of bioactive compounds and advanced materials. Detailed

experimental protocols and mechanistic visualizations are included to equip researchers,

scientists, and drug development professionals with the practical knowledge required to

effectively leverage this powerful synthetic intermediate.
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5-Iodo-2-methylbenzonitrile is a substituted aromatic compound whose utility is defined by

the interplay of its three functional groups. The electron-withdrawing nature of the nitrile group,

combined with the electron-donating character of the methyl group, influences the reactivity of

the aromatic ring, while the carbon-iodine bond is the primary locus of synthetic

transformations.

A summary of its key identifiers and physical properties is presented below.

Property Value Source

IUPAC Name 5-iodo-2-methylbenzonitrile [1]

CAS Number 52107-68-3 [1][2]

Molecular Formula C₈H₆IN [1][2]

Molecular Weight 243.04 g/mol [1][2]

Appearance
White to off-white crystalline

solid/powder
[3]

Melting Point

Not explicitly stated; related

compounds have distinct

melting points.

Solubility

Low solubility in water; soluble

in organic solvents like THF,

Dichloromethane, Chloroform.

[4]

SMILES CC1=C(C=C(C=C1)I)C#N [1]

InChI
InChI=1S/C8H6IN/c1-6-2-3-

8(9)4-7(6)5-10/h2-4H,1H3
[1]

Synthesis and Availability
5-Iodo-2-methylbenzonitrile is commercially available from various chemical suppliers,

making it readily accessible for research and development purposes.[2] For laboratory-scale

synthesis, a common and logical approach would involve the direct iodination of the precursor,

2-methylbenzonitrile (o-tolunitrile). This electrophilic aromatic substitution is directed by the
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ortho/para-directing methyl group and the meta-directing nitrile group. The iodination would

preferentially occur at the position para to the activating methyl group and meta to the

deactivating nitrile group, yielding the desired 5-iodo product.

A generalized workflow for this synthesis is depicted below.

Starting Material

Reaction Step

Reagents & Conditions

Final Product

2-Methylbenzonitrile

Electrophilic Iodination

5-Iodo-2-methylbenzonitrile

Iodine (I₂) + Oxidizing Agent
(e.g., H₂O₂, HNO₃)

Sulfuric Acid (catalyst)

Click to download full resolution via product page

Figure 1: Generalized synthetic workflow for 5-Iodo-2-methylbenzonitrile.

Chemical Reactivity: A Hub for Molecular
Diversification
The synthetic power of 5-Iodo-2-methylbenzonitrile lies in its capacity to undergo a wide

array of chemical transformations, primarily centered around the highly reactive carbon-iodine

bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling

reactions, which are foundational methods for constructing complex organic molecules.[5]

Palladium-Catalyzed Cross-Coupling Reactions
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These reactions have become indispensable tools in pharmaceutical and materials synthesis,

allowing for the precise and efficient formation of new bonds under relatively mild conditions.[5]

[6] The C(sp²)-I bond in 5-Iodo-2-methylbenzonitrile is particularly susceptible to oxidative

addition to a Pd(0) catalyst, initiating the catalytic cycle.

The Sonogashira coupling enables the linkage of an aryl halide with a terminal alkyne, a critical

transformation for synthesizing compounds used in medicinal chemistry and materials science.

[7][8] This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and

an amine base.[9]

5-Iodo-2-methylbenzonitrile + Terminal Alkyne
(R-C≡CH) 5-(Alkynyl)-2-methylbenzonitrile

Pd Catalyst (e.g., PdCl₂(PPh₃)₂)
CuI (co-catalyst)

Amine Base (e.g., TEA, DIPEA)
Solvent (e.g., THF, DMF)

Click to download full resolution via product page

Figure 2: General scheme for the Sonogashira coupling reaction.

Exemplary Protocol: Standard Sonogashira Coupling

Inert Atmosphere Setup: To a dry Schlenk flask, add 5-Iodo-2-methylbenzonitrile (1.0

mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and

copper(I) iodide (0.04 mmol, 4 mol%).[8]

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon).

Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.0 mmol).[8]

Substrate Addition: Stir the mixture at room temperature for 10 minutes, then add the

terminal alkyne (1.2 mmol) dropwise.[8]

Reaction Execution: Heat the mixture (typically 50-70 °C) and monitor the reaction's

progress using thin-layer chromatography (TLC).[8]

Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent

(e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous
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sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via

column chromatography.

The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl

linkages, a common structural motif in pharmaceuticals.[10] This reaction involves coupling the

aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a

palladium catalyst and a base.

5-Iodo-2-methylbenzonitrile + Arylboronic Acid
(Ar-B(OH)₂) 5-Aryl-2-methylbenzonitrile

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃, K₃PO₄)
Solvent (e.g., Toluene/H₂O)
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Figure 3: General scheme for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Standard Suzuki-Miyaura Coupling

Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine 5-Iodo-2-
methylbenzonitrile (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol), and a base such as

sodium carbonate (2.0 mmol).[11]

Catalyst and Solvent Addition: Evacuate and backfill the flask with argon. Add the palladium

catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol), followed by

the solvent system (e.g., a mixture of toluene and water).[11]

Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-

100 °C) until TLC or GC-MS analysis indicates the consumption of the starting material.[11]

Work-up and Purification: After cooling to room temperature, separate the organic layer.

Wash with water and brine, then dry over anhydrous magnesium sulfate. After filtration and

solvent evaporation, purify the residue by column chromatography on silica gel.

The formation of arylamines is fundamental in drug discovery, as the aniline substructure is a

key pharmacophore in many bioactive molecules. The Buchwald-Hartwig amination provides a

direct route to these compounds by coupling an aryl halide with a primary or secondary amine,

using a palladium catalyst, a suitable phosphine ligand, and a base.
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5-Iodo-2-methylbenzonitrile + Amine
(R¹R²NH) 5-(Amino)-2-methylbenzonitrile

Pd Catalyst (e.g., Pd₂(dba)₃)
Phosphine Ligand (e.g., XPhos)

Base (e.g., NaOtBu)
Solvent (e.g., Toluene)

Click to download full resolution via product page

Figure 4: General scheme for the Buchwald-Hartwig amination.

Transformations of the Nitrile Group
While cross-coupling is the primary application, the nitrile group offers further synthetic

opportunities. It can be hydrolyzed under acidic or basic conditions to the corresponding

carboxylic acid, yielding 5-iodo-2-methylbenzoic acid, another valuable intermediate used in

the synthesis of anti-diabetic drugs.[12][13] Alternatively, the nitrile can be reduced to a primary

amine (benzylamine derivative), providing another point for molecular elaboration.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of 5-Iodo-2-methylbenzonitrile is realized in its application as a scaffold for

building biologically active molecules.[14][15][16][17] Its derivatives are instrumental in creating

complex structures for targeted therapeutic intervention.

Scaffold for Kinase Inhibitors: The 2-aminobenzonitrile core, accessible after amination or

reduction of a nitro-analogue followed by functionalization, is a common feature in kinase

inhibitors.[18] The amino group often forms critical hydrogen bond interactions within the

ATP-binding site of kinases.

Synthesis of Bioactive Heterocycles: The nitrile group can participate in cyclization reactions

to form various nitrogen-containing heterocycles, which are prevalent in drug molecules.

Access to Novel Chemical Space: As a versatile building block, it allows researchers to

systematically modify different parts of the molecule (the aryl core via coupling, and the

nitrile/methyl groups via further reactions) to explore structure-activity relationships (SAR)

and optimize lead compounds.[12][19] The development of anti-diabetic medications from
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the related 5-Iodo-2-methylbenzoic acid highlights the pharmaceutical relevance of this

structural framework.[12]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Iodo-2-methylbenzonitrile is essential.

The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is

also harmful if swallowed.[20]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with

side shields, and a lab coat.[21][22]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid breathing dust or vapors.[21][22] Wash hands thoroughly after handling.

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2] Keep away from

strong oxidizing agents and moisture.[4]

Conclusion
5-Iodo-2-methylbenzonitrile stands out as a building block of significant strategic value in

modern organic synthesis. Its predictable reactivity in high-yield palladium-catalyzed cross-

coupling reactions provides a reliable and efficient pathway for introducing molecular

complexity. The presence of the methyl and nitrile groups offers additional opportunities for

fine-tuning molecular properties and for subsequent functionalization. For scientists engaged in

drug discovery and materials science, mastering the application of this intermediate opens a

direct route to novel and potentially impactful chemical entities. Its commercial availability and

robust reactivity profile ensure its continued importance as a cornerstone in the synthetic

chemist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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